molecular formula C22H33N3O3 B5674630 2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No. B5674630
M. Wt: 387.5 g/mol
InChI Key: UFHVFYQVYLPCNC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride, also known as BTS 74, is a synthetic compound that has been used extensively in scientific research. It belongs to the class of spirocyclic compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 74 is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor and a full agonist at the delta-opioid receptor. It has also been shown to inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
This compound 74 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to increase the release of anti-inflammatory cytokines. It has also been shown to decrease the activity of cyclooxygenase-2 and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 74 in lab experiments is its high potency and selectivity. It has also been shown to have a long half-life, which allows for sustained effects. However, one limitation is its low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for research on 2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 74. One area of interest is its potential as a treatment for opioid addiction. It has been shown to have less potential for abuse and dependence than traditional opioids, and may be a safer alternative for chronic pain management. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models. Finally, further research is needed to fully understand the mechanism of action of this compound 74 and its potential for use in other therapeutic applications.

Synthesis Methods

The synthesis of 2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 74 involves a multi-step process that begins with the reaction of L-tyrosine with isobutylamine to form the intermediate compound. This intermediate is then reacted with a diazacycloalkane to form the spirocyclic compound, which is subsequently hydrolyzed to form this compound 74. The overall yield of this process is typically around 30%.

Scientific Research Applications

2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride 74 has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have analgesic, anti-inflammatory, and antinociceptive effects, and has been used in the treatment of neuropathic pain.

properties

IUPAC Name

8-[(2S)-2-amino-3-(4-methoxyphenyl)propanoyl]-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-16(2)14-25-15-22(13-20(25)26)8-10-24(11-9-22)21(27)19(23)12-17-4-6-18(28-3)7-5-17/h4-7,16,19H,8-15,23H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHVFYQVYLPCNC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)OC)N)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CC2(CCN(CC2)C(=O)[C@H](CC3=CC=C(C=C3)OC)N)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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